molecular formula C19H19N3O4S2 B2482165 Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946330-22-9

Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

カタログ番号: B2482165
CAS番号: 946330-22-9
分子量: 417.5
InChIキー: CHBBFBQHRAKILZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic core with multiple functional modifications. The quinazoline scaffold is substituted at position 7 with a methyl carboxylate group, at position 2 with a thioxo moiety, and at position 3 with a 4-oxobutyl chain bearing a (2-thienylmethyl)amino group.

The synthesis of analogous compounds, such as methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Compound 17, ), involves esterification of carboxylic acid precursors under acidic conditions . The presence of the thienylmethylamino-butyl side chain in the target compound likely enhances lipophilicity and modulates steric interactions compared to simpler derivatives.

特性

CAS番号

946330-22-9

分子式

C19H19N3O4S2

分子量

417.5

IUPAC名

methyl 4-oxo-3-[4-oxo-4-(thiophen-2-ylmethylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C19H19N3O4S2/c1-26-18(25)12-6-7-14-15(10-12)21-19(27)22(17(14)24)8-2-5-16(23)20-11-13-4-3-9-28-13/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,20,23)(H,21,27)

InChIキー

CHBBFBQHRAKILZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC=CS3

溶解性

not available

製品の起源

United States

生物活性

Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, particularly focusing on antimicrobial activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a tetrahydroquinazoline core with various functional groups that may contribute to its biological activity. The presence of the thienylmethyl group and multiple carbonyl functionalities suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds in the quinazoline family. For instance, derivatives of thiazolidinones have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The activity of these compounds often exceeds that of conventional antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Bacteria Tested
Compound 80.004–0.030.008–0.06Enterobacter cloacae
Compound 110.0150.030Staphylococcus aureus
Compound 120.0150.030Escherichia coli

The most effective compound in the study exhibited a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae, indicating potent antibacterial properties .

Structure-Activity Relationship (SAR)

The SAR analysis of quinazoline derivatives indicates that specific substituents significantly influence antibacterial potency. For example:

  • Thienylmethyl Group : Enhances lipophilicity, improving membrane penetration.
  • Carbonyl Functionalities : May interact with bacterial enzymes or receptors, disrupting cellular processes.

In a study involving thiazolidinone derivatives, it was found that modifications at the nitrogen atom significantly affected both MIC and MBC values across various bacterial strains .

Case Studies

  • Antibacterial Efficacy :
    A study evaluated several derivatives against a panel of bacteria, revealing that compounds with thienyl substitutions consistently outperformed traditional antibiotics in terms of potency and spectrum of activity .
  • Fungal Activity :
    Similar compounds have also demonstrated antifungal properties, with effective MIC values ranging from 0.004 to 0.06 mg/mL against various fungi, suggesting a broad-spectrum antimicrobial potential .
  • Docking Studies :
    Molecular docking studies have indicated that these compounds can effectively bind to bacterial ribosomes or other essential proteins, providing insights into their mechanisms of action .

科学的研究の応用

Anticancer Properties
Recent research has indicated that compounds related to the tetrahydroquinazoline structure exhibit promising anticancer activity. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells .

Antimicrobial Effects
Compounds with the tetrahydroquinazoline framework have also been evaluated for their antimicrobial properties. Studies have demonstrated that these compounds possess broad-spectrum antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate significant effectiveness, suggesting that these compounds could serve as potential leads for new antibiotics .

Synthesis Techniques

The synthesis of methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. Key steps often include:

  • Formation of the Tetrahydroquinazoline Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The thienylmethyl group and carboxylate functionalities are introduced via nucleophilic substitution or coupling reactions.

The detailed synthetic routes can vary significantly based on the desired purity and yield, but they generally follow established protocols in organic synthesis.

Therapeutic Applications

Given its biological activities, this compound holds potential for several therapeutic applications:

Therapeutic Area Potential Application
Cancer Treatment Anticancer agent targeting specific cell lines
Infectious Diseases Antibiotic development against resistant strains
Anti-inflammatory Potential use in managing inflammatory conditions

Case Studies

Several studies have documented the efficacy of compounds similar to this compound:

  • Anticancer Activity Against MCF-7 Cells : A study demonstrated that derivatives of tetrahydroquinazolines exhibited significant cytotoxicity against MCF-7 cells with IC50 values in low micromolar ranges .
  • Antimicrobial Screening : Another research effort reported that specific derivatives showed MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as new antibacterial agents .

類似化合物との比較

Key Observations :

  • Lipophilicity: The thienylmethylamino-butyl side chain in the target compound introduces a bulky, heteroaromatic group, likely increasing lipophilicity compared to Compound 17 and Compound 33. This could enhance membrane permeability but reduce aqueous solubility.
  • Bioactivity : Compound 33, bearing a trifluoromethyl benzylthio group, was synthesized as an sEH inhibitor , suggesting that the target compound’s thienyl substituent may similarly target enzymes but with altered selectivity due to electronic differences (thiophene vs. CF3-phenyl).
  • Synthetic Complexity : The target compound’s multi-step synthesis (e.g., coupling of the butyl side chain) contrasts with simpler esterification or alkylation routes for Compounds 17 and 33 .

Functional Group Contributions

  • Carboxylate/Carboxylic Acid : The methyl ester in the target compound and Compound 17 may serve as prodrug forms, whereas Compound 33’s free carboxylic acid could enhance polar interactions with enzyme active sites .

Q & A

Q. What synthetic strategies are commonly employed for quinazoline derivatives like the target compound?

The synthesis involves multi-step reactions, including cyclization and functional group modifications. For example:

  • Step 1: Formation of the quinazoline core via condensation of anthranilic acid derivatives with thioureas or isothiocyanates. In analogous syntheses, phenyl isothiocyanate reacts with aminobenzoic esters in pyridine under reflux (100°C) to yield thioxo-tetrahydroquinazolines (66% yield) .
  • Step 2: Alkylation of the thione group using reagents like 2-chlorobenzyl bromide in DMF with Cs₂CO₃ as a base (94% yield for similar compounds) .
  • Purification: Recrystallization from solvents like ethanol or ether is critical to isolate high-purity products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR: Identifies proton environments (e.g., thiophene methylene protons at δ ~4.5 ppm) and carbonyl/thiocarbonyl carbons (δ ~165-180 ppm) .
  • HRMS: Confirms molecular integrity (e.g., observed m/z 381.0520 vs. calculated 381.0521 for a related compound) .
  • IR Spectroscopy: Detects key functional groups (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹).

Q. What preliminary biological screening approaches are suitable for this compound?

  • Enzyme Inhibition Assays: Test against soluble epoxide hydrolase (sEH) or kinases, given structural similarity to quinazoline-based inhibitors .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, referencing thienylmethyl derivatives with anticancer activity .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation step of the quinazoline core?

  • Base Selection: Cs₂CO₃ outperforms K₂CO₃ in DMF due to superior solubility and deprotonation efficiency .
  • Solvent Effects: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the thione sulfur.
  • Stoichiometry: A 1.2:1 molar ratio of alkylating agent to substrate reduces unreacted starting material.
  • Monitoring: TLC (eluent: 7:3 hexane/ethyl acetate) tracks reaction progress, with quenching in dilute HCl to prevent over-alkylation .

Q. How do tautomeric forms (thione vs. thiol) impact the compound’s reactivity and biological activity?

  • Analytical Differentiation: 13C NMR distinguishes thione (δ ~180 ppm) from thiol tautomers (C-SH protons at δ ~3-4 ppm in 1H NMR). X-ray crystallography resolves bond lengths (C=S: ~1.65 Å vs. C-SH: ~1.82 Å) .
  • Biological Implications: The thione form enhances electrophilicity, potentially increasing interactions with cysteine residues in enzyme active sites .

Q. What strategies resolve contradictory spectral data, such as unexpected HRMS peaks?

  • Byproduct Identification: HRMS/MS fragmentation patterns differentiate main products from side reactions (e.g., oxidation byproducts or dimerization).
  • Isotopic Peak Analysis: Natural abundance of ³⁴S (4.2%) accounts for m/z +2 satellite peaks in sulfur-containing compounds .
  • Control Experiments: Repeat synthesis under inert atmosphere (N₂/Ar) to rule out oxidative degradation.

Key Challenges and Methodological Considerations

  • Stereochemical Control: The butyl-thienylmethyl side chain may introduce conformational flexibility, complicating crystallography. Use NOESY NMR to assess spatial proximity of substituents .
  • Solubility Issues: The carboxylate ester group improves solubility in organic solvents (DMF, DMSO) for reactions but may hinder aqueous biological assays. Hydrolysis to the free acid (using LiOH/THF:H₂O) enhances water solubility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。